molecular formula C18H17N3 B277674 N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine

N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine

Cat. No. B277674
M. Wt: 275.3 g/mol
InChI Key: JZYJXGUVNFIAKG-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine, commonly known as QNV, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNV is a fluorescent molecule that has been used as a probe for a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. In

Mechanism of Action

QNV works by binding to specific biomolecules and emitting fluorescence when excited by light. The mechanism of action of QNV is based on the principle of fluorescence resonance energy transfer (FRET). When QNV binds to a biomolecule, it transfers energy to the molecule, causing it to emit fluorescence. The intensity of the fluorescence is proportional to the concentration of the biomolecule.
Biochemical and Physiological Effects:
QNV has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. QNV has been used in a variety of cell types, including bacterial, yeast, and mammalian cells, without any adverse effects.

Advantages and Limitations for Lab Experiments

QNV has several advantages for use in lab experiments. It is a highly sensitive and specific probe that can be used to detect low concentrations of biomolecules. QNV is also easy to use and can be applied to a variety of experimental systems. However, there are some limitations to the use of QNV. It requires specialized equipment for excitation and detection of fluorescence, and the fluorescence signal can be affected by factors such as pH and temperature.

Future Directions

There are several future directions for research on QNV. One area of interest is the development of new QNV analogs with improved properties, such as increased sensitivity and specificity. Another area of interest is the application of QNV to in vivo imaging studies, which could provide insights into the localization and dynamics of biomolecules within living organisms. Additionally, QNV could be used in drug discovery and development, as it can be used to screen for compounds that interact with specific biomolecules.

Synthesis Methods

The synthesis of QNV involves a multi-step process that begins with the reaction of 4-quinazolinylamine with 2-bromo-4'-fluorostyrene. This reaction produces 4-(2-bromo-4'-fluorostyryl)quinazoline, which is then reacted with N,N-dimethylamine to produce QNV. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.

Scientific Research Applications

QNV has been used as a fluorescent probe for a variety of biological processes. It has been used to study protein-protein interactions, enzyme activity, and cell signaling pathways. QNV has also been used to study the localization and trafficking of proteins within cells. Additionally, QNV has been used to study the structure and function of biomolecules, including DNA and RNA.

properties

Product Name

N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

N,N-dimethyl-4-[(Z)-2-quinazolin-4-ylethenyl]aniline

InChI

InChI=1S/C18H17N3/c1-21(2)15-10-7-14(8-11-15)9-12-18-16-5-3-4-6-17(16)19-13-20-18/h3-13H,1-2H3/b12-9-

InChI Key

JZYJXGUVNFIAKG-XFXZXTDPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\C2=NC=NC3=CC=CC=C32

SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC=NC3=CC=CC=C32

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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